

# Isosilybin B androgen receptor degradation mechanism validation

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## Compound Focus: Isosilybin B

CAS No.: 142796-22-3

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## Quantitative Data on Isosilybin B Effects

Experimental Model	Concentration Range	Key Effects on AR Signaling	Impact on Cell Growth
LNCaP cells (mutated AR)	10–90 $\mu$ M	Decreased AR and PSA levels [1] [2]	Inhibited R1881-induced cell growth; caused G1 arrest [1] [2]
22Rv1 cells (mutated AR)	10–90 $\mu$ M	Decreased AR and PSA levels [1] [2]	Inhibited R1881-induced cell growth; caused G1 arrest [1] [2]
LAPC4 cells (wild-type AR)	10–90 $\mu$ M	Decreased AR and PSA levels [1] [2]	Inhibited R1881-induced cell growth; caused G1 arrest [1] [2]
PWR-1E cells (non-neoplastic)	10–90 $\mu$ M	No decrease in AR or PSA levels [1] [2]	Not reported

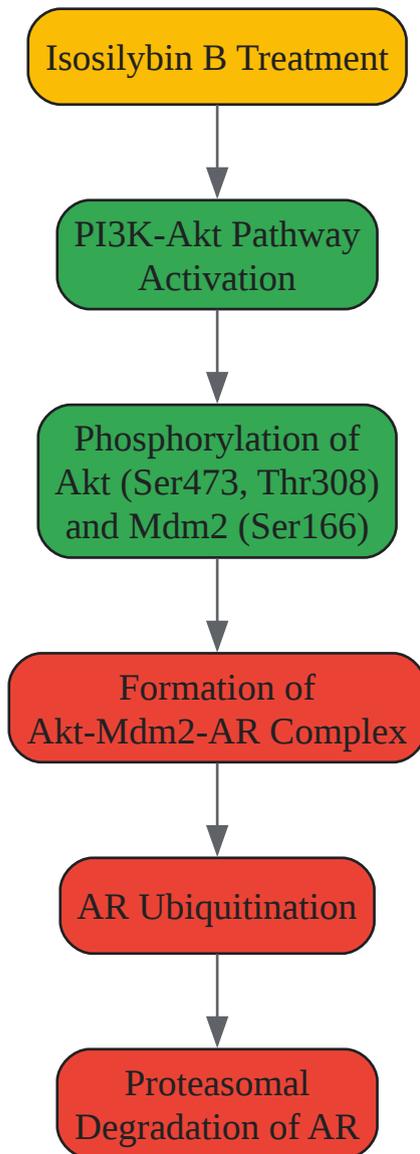
## Experimental Protocols for Key Findings

Researchers used the following key experimental approaches to validate the mechanism:

- **Mechanistic Investigation via Pathway Inhibition:** To confirm the involvement of the PI3K-Akt pathway, cells were pretreated with the specific PI3K inhibitor **LY294002** before **Isosilybin B** treatment. This pretreatment restored AR protein levels, indicating that **Isosilybin B**'s effect requires PI3K activity [1] [2].
- **Genetic Confirmation of Akt's Role:** Researchers used **overexpression of a kinase-dead (dominant-negative) Akt** mutant. This genetic manipulation largely reversed **Isosilybin B**-mediated AR degradation, providing direct evidence for Akt's critical role in the process [1] [2].
- **Analysis of Protein Complexes and Ubiquitination: Antibody pull-down experiments** demonstrated that **Isosilybin B** treatment enhances the formation of a complex between Akt, Mdm2, and AR. This complex promotes phosphorylation-dependent ubiquitination of AR, targeting it for destruction by the proteasome. The use of the proteasome inhibitor **bortezomib** confirmed that the loss of AR is due to proteasomal degradation [1] [2].
- **Specificity and Cancer-Selective Action:** Experiments were conducted in parallel on **non-neoplastic human prostate epithelial cells (PWR-1E)**. **Isosilybin B** did not decrease AR or PSA levels in these normal cells, suggesting a selective effect against prostate cancer cells [1] [2].

## Mechanism of Isosilybin B-Induced AR Degradation

The diagram below illustrates the sequential mechanism by which **Isosilybin B** promotes AR degradation.



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## Interpretation of Experimental Evidence

The provided experimental data validates the mechanism through multiple lines of evidence:

- **Pathway Dependency:** The reversal of AR degradation by PI3K inhibitor LY294002 and kinase-dead Akt confirms the process is **PI3K-Akt dependent** [1] [2].
- **Ubiquitin-Proteasome Link:** The identification of the Akt-Mdm2-AR complex and sensitivity to proteasome inhibition connects **Isosilybin B** directly to the **ubiquitin-proteasome system** [1] [2].
- **Cancer Cell Selectivity:** The absence of AR degradation in non-cancerous PWR-1E cells indicates a **favorable therapeutic window** [1] [2].

**Isosilybin B** represents a naturally derived compound with a well-validated mechanism for targeting AR protein stability. This distinguishes it from other AR-targeting agents and may help overcome certain resistance mechanisms in prostate cancer.

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## References

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**Address:** Ontario, CA 91761, United States

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**Email:** [info@smolecule.com](mailto:info@smolecule.com)

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